![molecular formula C14H12ClN5O2 B2664447 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034353-57-4](/img/structure/B2664447.png)

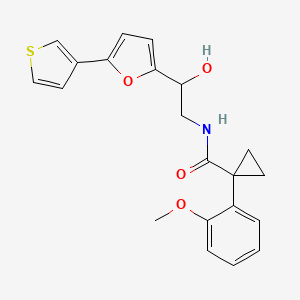

2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

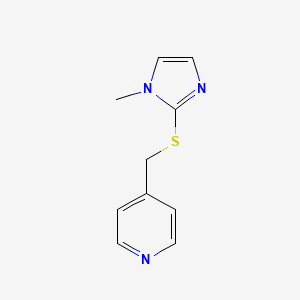

The compound “2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a derivative of 1,2,4-triazole . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

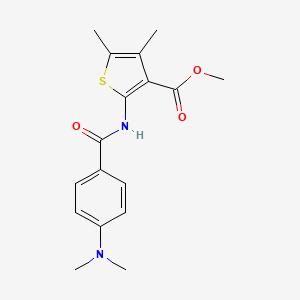

The synthesis of triazole derivatives often involves the heterocyclization of substituted-amino-1,2,4-triazoles with bifunctional compounds under different experimental settings . For instance, an efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has been described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .Molecular Structure Analysis

1,2,4-Triazole, the core structure in the given compound, exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The crystal structure of related compounds has been solved using direct methods by employing SHELXS-97 and the refinement against F2 was carried out using SHELXL-18 .Chemical Reactions Analysis

Triazoles are the most stable compounds among azoles and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . The reactivity of triazole derivatives can be influenced by the substituents attached to the triazole ring .Scientific Research Applications

Synthesis and Biological Activity

Antiproliferative Activity : Compounds containing [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, closely related to 2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, have been synthesized and studied for their antiproliferative activity. These derivatives inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011).

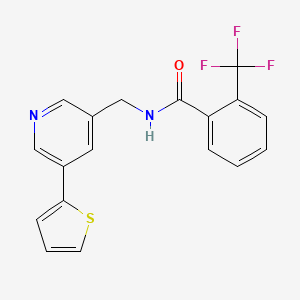

Structural Analysis and Drug Design : Structural analysis and density functional theory (DFT) calculations of similar pyridazine analogs provide insights into their molecular properties. These studies contribute to understanding the pharmaceutical importance of these compounds (Sallam et al., 2021).

Antimicrobial and Antiviral Research

Antimicrobial Evaluation : Research on thienopyrimidine derivatives, which are structurally related, has shown pronounced antimicrobial activity. This indicates the potential of similar compounds in antibacterial and antifungal applications (Bhuiyan et al., 2006).

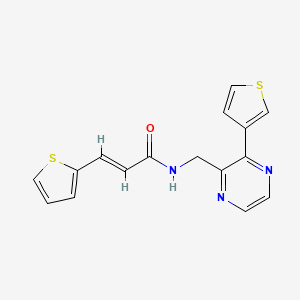

Antiviral Activity : Benzamide-based pyrazoles and triazoles, structurally akin to this compound, have shown remarkable antiavian influenza virus activity. This suggests the potential of similar compounds for antiviral research (Hebishy et al., 2020).

Chemical Synthesis and Drug Development

Novel Synthesis Methods : Innovative synthesis methods for benzamide-based heterocycles, which could include compounds like this compound, are crucial in drug development and medicinal chemistry (Liu et al., 2012).

Role in Anticonvulsant Drugs : Similar compounds have been synthesized and tested for anticonvulsant activity, suggesting the potential use of this compound in developing anticonvulsant drugs (Kelley et al., 1995).

Mechanism of Action

While the specific mechanism of action for the given compound is not directly available, triazole compounds are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They have been found in a wide range of pharmaceutical drugs with various therapeutic effects .

Future Directions

Triazoles have been the focus of renewed interest among organic and medicinal chemists due to their versatile biological activities . The advancement of novel potential drug candidates having better efficacy and selectivity is an ongoing research area . The design and synthesis of new triazole derivatives based on molecular hybridization approach is a promising future direction .

Properties

IUPAC Name |

2-chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c1-22-13-7-6-11-17-18-12(20(11)19-13)8-16-14(21)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJBPCLJHGVYFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2664372.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2664379.png)

![Methyl 6-(2-(4-chlorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2664380.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2664383.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2664387.png)